N-(1-benzylpropyl)butanamide
Overview
Description
N-(1-benzylpropyl)butanamide, also known as benzylbutyramide (BBA), is a synthetic compound that belongs to the class of amides. BBA has gained significant attention in the scientific community due to its potential therapeutic applications. It has been reported to possess analgesic, anti-inflammatory, and neuroprotective properties.
Mechanism of Action
The exact mechanism of action of BBA is not fully understood. However, it is believed that BBA acts by modulating the activity of various signaling pathways in the body. BBA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of pro-inflammatory cytokines. BBA also inhibits the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the transmission of pain signals.
Biochemical and Physiological Effects
BBA has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). BBA also inhibits the activity of COX-2, which is responsible for the production of prostaglandins, which are involved in the inflammatory response. Moreover, BBA has been found to possess antioxidant properties and can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.
Advantages and Limitations for Lab Experiments
BBA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. BBA has also been found to be stable under various conditions and can be stored for long periods. However, BBA has some limitations for lab experiments. It has been reported to have low solubility in water, which can limit its use in aqueous solutions. Moreover, BBA has not been extensively studied for its toxicity and safety profile.
Future Directions
For research on BBA include the development of novel synthetic methods for BBA, the evaluation of its toxicity and safety profile, and the identification of potential therapeutic applications for BBA in various disease conditions.
Conclusion
BBA is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It possesses analgesic, anti-inflammatory, and neuroprotective properties and has been extensively studied for its biochemical and physiological effects. BBA has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of BBA and its potential therapeutic applications.
Scientific Research Applications
BBA has been extensively studied for its potential therapeutic applications. It has been reported to possess analgesic properties and can alleviate pain by inhibiting the activity of nociceptive neurons. BBA has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, BBA has been found to possess neuroprotective properties and can prevent neurodegeneration by inhibiting oxidative stress and inflammation.
properties
IUPAC Name |
N-(1-phenylbutan-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-8-14(16)15-13(4-2)11-12-9-6-5-7-10-12/h5-7,9-10,13H,3-4,8,11H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCHKHUWDBSQJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(CC)CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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